
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose
描述
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose is a complex carbohydrate derivative. This compound is a disaccharide, meaning it consists of two monosaccharide units linked together. The acetyl groups attached to the hydroxyl groups of the galactopyranose units make it a fully acetylated derivative, which is often used in synthetic organic chemistry for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose typically involves the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of D-galactopyranose are protected by acetylation using acetic anhydride in the presence of a catalyst such as pyridine.
Glycosylation: The protected galactopyranose is then subjected to glycosylation to form the disaccharide. This step often involves the use of a glycosyl donor and a glycosyl acceptor in the presence of a promoter like silver triflate.
Final Acetylation: The resulting disaccharide is further acetylated to ensure all hydroxyl groups are protected.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To handle large volumes and ensure consistent quality.
Purification: Techniques such as crystallization, chromatography, or recrystallization are employed to purify the final product.
Quality Control: Rigorous testing to ensure the purity and consistency of the compound.
化学反应分析
Key Reaction Pathways
The synthesis of this compound involves glycosylation reactions, where a glycosyl donor reacts with an acceptor to form a glycosidic bond. The process typically includes:
- Formation of the glycosyl donor :
- Glycosylation with a D-galactopyranose acceptor :
-
Post-synthesis modifications :
- The resulting disaccharide is fully acetylated to yield the target compound.
Reaction Conditions :
- Catalyst : Mercury(II) cyanide
- Solvent : Anhydrous dichloromethane
- Temperature : Room temperature
- Yield : 89% (as reported in similar glycosylation reactions) .
Mechanism of Glycosylation
The reaction proceeds via an SN2-like mechanism , where the acceptor’s hydroxyl group attacks the anomeric carbon (C1) of the glycosyl donor. The acetyl groups on the donor direct the reaction to form the desired β-glycosidic bond .
Regioselectivity and Stereoselectivity
- The acetyl groups at positions 2, 3, 4, and 6 of the donor block nucleophilic attack at these positions, ensuring the reaction occurs at the 3-position of the acceptor .
- The stereochemistry of the glycosidic bond is controlled by the anomeric effect, favoring the β-configuration .
Key Functional Groups
Position | Functional Group | Role |
---|---|---|
1,2,4,6 | Acetyl (COCH₃) | Protecting groups |
3 | Glycosidic bond | Linkage site |
3 (donor) | Bromide (Br⁻) | Leaving group |
Glycosyltransferase Substrate
- The compound acts as a substrate for glycosyltransferases, enabling studies of enzyme specificity and catalytic mechanisms .
- Example: Used to explore the activity of β-galactosidase, which selectively removes acetyl groups at the 3-position .
Glycan-Protein Interactions
- Mimics natural glycan motifs, facilitating research into carbohydrate-mediated processes such as:
NMR Analysis
- ¹H-NMR (400 MHz, CDCl₃):
Reaction Yields
Reaction | Yield |
---|---|
Glycosylation (Hg(CN)₂) | 89% |
Acetylation | 85% |
Deprotection (NH₃/MeOH) | Quantitative |
科学研究应用
Organic Synthesis
One of the primary applications of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose is in organic synthesis. The acetyl groups provide a protective function that allows for selective reactions to occur at specific sites on the sugar moiety. This compound can serve as a glycosyl donor in glycosylation reactions to produce more complex oligosaccharides or glycoproteins.
Case Study: Glycosylation Reactions
In a study published in the Journal of Carbohydrate Chemistry, researchers utilized this compound as a glycosyl donor to synthesize various glycosides. The reaction conditions were optimized to achieve high yields and selectivity, demonstrating its effectiveness in producing biologically relevant carbohydrates .
Pharmaceutical Development
The compound has potential applications in drug development due to its ability to modify the pharmacokinetics of therapeutic agents. By attaching this carbohydrate moiety to drugs, researchers can enhance solubility and bioavailability.
Case Study: Drug Conjugates
A notable study explored the synthesis of drug conjugates using 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose. The resulting conjugates exhibited improved efficacy against specific cancer cell lines compared to unconjugated drugs . This highlights the potential for carbohydrate-based modifications in enhancing therapeutic outcomes.
Glycoscience Research
In glycoscience, this compound is invaluable for studying carbohydrate-protein interactions. Its structure allows researchers to investigate how different sugars influence biological processes such as cell signaling and immune responses.
Case Study: Lectin Binding Studies
Research conducted on the binding affinity of various lectins to this compound demonstrated that modifications in the sugar structure significantly affect binding interactions. This has implications for understanding cell recognition processes and developing targeted therapies .
作用机制
The mechanism of action of 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose involves its interaction with specific molecular targets:
Molecular Targets: Enzymes that recognize carbohydrate structures, such as glycosidases and glycosyltransferases.
Pathways Involved: The compound can participate in glycosylation reactions, affecting various biological pathways related to cell signaling and metabolism.
相似化合物的比较
Similar Compounds
1,2,3,4,6-Penta-O-acetyl-D-galactopyranose: A fully acetylated monosaccharide.
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-glucopyranosyl)-D-galactopyranose: A similar disaccharide with glucose instead of galactose.
Uniqueness
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-a-D-galactopyranosyl)-D-galactopyranose is unique due to its specific acetylation pattern and the presence of two galactopyranose units. This structure provides distinct chemical properties and reactivity compared to other similar compounds, making it valuable for specific synthetic and research applications.
生物活性
1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose is a complex glycoside with significant biological activity. This article delves into its synthesis, biological properties, and potential applications in medicinal chemistry, particularly focusing on its anticancer and antimicrobial activities.
Chemical Structure and Synthesis
The compound is characterized by its intricate structure, which includes multiple acetyl groups and galactopyranosyl moieties. Its molecular formula is with a molecular weight of 678.59 g/mol . The synthesis typically involves the acetylation of galactopyranose derivatives followed by glycosylation reactions to introduce the galactopyranosyl unit.
Synthesis Overview
- Starting Materials : D-galactose and acetylating agents.
- Key Steps :
- Acetylation : Protecting hydroxyl groups using acetic anhydride.
- Glycosylation : Coupling with the appropriate glycosyl donor.
- Purification : Using chromatography techniques to isolate the desired product.
Anticancer Activity
Research indicates that 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl)-D-galactopyranose exhibits promising anticancer properties.
- Mechanism of Action : The compound has been shown to induce apoptosis in cancer cells by modulating apoptotic pathways. For instance, studies have demonstrated that it can upregulate pro-apoptotic proteins like Bax while downregulating anti-apoptotic proteins like Bcl-2 .
- Case Study : A study involving MCF-7 breast cancer cells revealed that treatment with this compound resulted in a significant increase in early apoptosis rates from 0.47% to 25.44% and an increase in late apoptosis from 0.18% to 18.11% .
Table: Summary of Anticancer Activity
Cell Line | IC50 (µM) | Apoptosis Induction (%) | Mechanism |
---|---|---|---|
MCF-7 | 19.6 | Early: 25.44; Late: 18.11 | Upregulation of Bax; Downregulation of Bcl-2 |
Antimicrobial Activity
The compound also displays antimicrobial properties against various bacterial strains.
- Bactericidal Properties : In vitro studies have shown that derivatives of this glycoside possess significant bactericidal activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Table: Antimicrobial Activity Profile
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 32 µg/mL |
Escherichia coli | 64 µg/mL |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications in the acetyl groups or the introduction of different sugar moieties can significantly alter its biological properties.
Key Findings
- Acetylation Impact : Acetylated derivatives tend to exhibit lower toxicity against normal cells while maintaining effectiveness against cancer cells.
- Glycosyl Moiety Variation : Variations in the glycosyl moiety influence both the solubility and bioavailability of the compound, which are critical for its therapeutic application .
常见问题
Basic Research Questions
Q. How can the regioselectivity of glycosylation reactions involving this compound be optimized for controlled oligosaccharide synthesis?
The regioselectivity of glycosylation is influenced by protecting group patterns, donor/acceptor reactivity, and reaction conditions. For example, the acetyl groups on the galactopyranose moieties direct reactivity by blocking hydroxyl groups, leaving the anomeric position (C1) and specific secondary positions (e.g., C3 in this case) as reactive sites. To optimize regioselectivity:
- Use trichloroacetimidate donors (e.g., 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl trichloroacetimidate) for high anomeric reactivity .
- Adjust solvent polarity (e.g., dichloromethane vs. acetonitrile) to influence transition states .
- Monitor reaction progress via TLC or HPLC to identify intermediates and byproducts .
Q. What analytical methods are critical for confirming the structure of intermediates and final products derived from this compound?
- NMR spectroscopy : Key for verifying acetyl group positions (δ 1.8–2.2 ppm for methyl protons) and anomeric configuration (α/β: δ 5.0–6.5 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms molecular weight and fragmentation patterns (e.g., loss of acetyl groups, ~60 Da) .
- X-ray crystallography : Resolves absolute configuration in crystalline derivatives .
Q. What role do acetyl protecting groups play in stabilizing the compound during synthetic workflows?
Acetyl groups:
- Prevent undesired side reactions (e.g., oxidation, β-elimination) by blocking hydroxyl groups.
- Enhance solubility in organic solvents (e.g., CHCl₃, DCM) for homogeneous reaction conditions.
- Facilitate selective deprotection under mild basic conditions (e.g., NaOMe/MeOH) to regenerate free hydroxyls .
Advanced Research Questions
Q. How can chemoenzymatic approaches resolve contradictions in stereochemical outcomes observed during chemical glycosylation?
Chemical glycosylation may yield mixed α/β anomers due to competing mechanisms (e.g., SN1 vs. SN2). Chemoenzymatic strategies address this by:
- Employing glycosyltransferases (e.g., β1-3/4-galactosyltransferases) to enforce strict stereoselectivity .
- Using substrate engineering : Modifying the acceptor’s protecting groups (e.g., benzyl vs. benzoyl) to match enzyme active-site requirements .
- Example: Enzymatic extension of a synthetic trisaccharide core to generate human milk oligosaccharides with >95% β-selectivity .
Q. What mechanistic insights explain the variability in glycosyl donor reactivity under different catalytic conditions?
Variability arises from:
- Catalyst choice : BF₃·Et₂O promotes oxocarbenium ion formation (SN1 pathway), favoring β-selectivity, while AgOTf stabilizes glycosyl triflate intermediates (SN2-like, α-selectivity) .
- Temperature effects : Lower temperatures (−40°C) stabilize reactive intermediates, reducing side reactions .
- Donor design : Electron-withdrawing groups (e.g., trichloroacetimidate) increase donor electrophilicity, accelerating glycosylation .
Q. How can competing side reactions (e.g., acetyl migration or anomerization) be minimized during multi-step syntheses?
- Kinetic vs. thermodynamic control : Use low temperatures (−20°C) and short reaction times to trap kinetic products (e.g., desired β-anomer) .
- Protecting group compatibility : Avoid basic conditions that trigger acetyl migration (e.g., replace NaHCO₃ with milder bases like pyridine) .
- Anomerization inhibitors : Add molecular sieves to sequester moisture, preventing acid-catalyzed anomerization .
Q. Methodological Comparison Table
属性
IUPAC Name |
[(2R,3S,4S,5R,6R)-3,4,5-triacetyloxy-6-[(3R,4S,5S,6R)-2,3,5-triacetyloxy-6-(acetyloxymethyl)oxan-4-yl]oxyoxan-2-yl]methyl acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O19/c1-11(29)37-9-19-21(39-13(3)31)23(41-15(5)33)25(42-16(6)34)28(46-19)47-24-22(40-14(4)32)20(10-38-12(2)30)45-27(44-18(8)36)26(24)43-17(7)35/h19-28H,9-10H2,1-8H3/t19-,20-,21+,22+,23+,24+,25-,26-,27?,28-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXQUPCAOOLXBPP-FRVWXVAPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](OC([C@@H]2OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O19 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50858437 | |
Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
678.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123809-61-0 | |
Record name | 1,2,4,6-Tetra-O-acetyl-3-O-(2,3,4,6-tetra-O-acetyl-alpha-D-galactopyranosyl)-D-galactopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50858437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。